Lipophilicity Comparison: Iso-propyl 4-hydroxyphenylacetate Exhibits a ~0.5 LogP Unit Increase Over the Methyl Ester
The calculated XlogP for iso-propyl 4-hydroxyphenylacetate is 2.10 [1]. This is a substantial increase in lipophilicity compared to the methyl ester (logP = 1.6) [2] and the ethyl ester (logP = 1.76) [3]. A logP of 2.10 indicates improved membrane permeability and bioavailability potential, aligning with the optimal range (logP 1-3) for crossing biological barriers like the blood-brain barrier [4]. This difference of approximately 0.5 logP units from the methyl ester translates to a 3-4 fold increase in the compound's partition coefficient between octanol and water, directly affecting its distribution in vivo and its performance in lipophilic applications.
| Evidence Dimension | Lipophilicity (XlogP/logP) |
|---|---|
| Target Compound Data | XlogP = 2.10 |
| Comparator Or Baseline | Methyl 4-hydroxyphenylacetate (logP = 1.6); Ethyl 4-hydroxyphenylacetate (logP = 1.76) |
| Quantified Difference | +0.5 vs Methyl ester; +0.34 vs Ethyl ester |
| Conditions | Calculated XlogP values; logP data from chemical databases |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to permeate lipid membranes, influencing its bioavailability and distribution, which is a key differentiator for drug discovery and formulation research.
- [1] Vendor technical datasheet, 2025. Iso-propyl 4-hydroxyphenylacetate. XlogP = 2.10. View Source
- [2] Methyl 4-hydroxyphenylacetate (14199-15-6). ChemicalBook Database. LogP = 1.6. View Source
- [3] Ethyl 4-hydroxyphenylacetate (17138-28-2). ChemicalBook Database. LogP = 1.76. View Source
- [4] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
